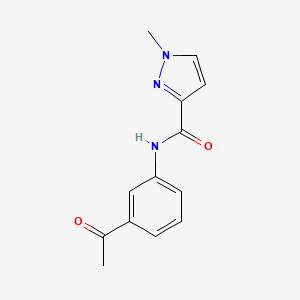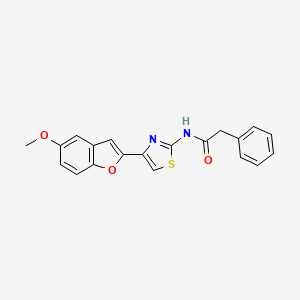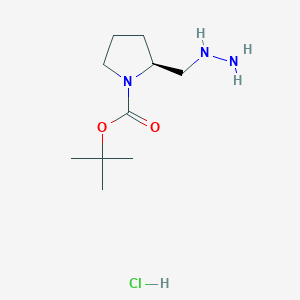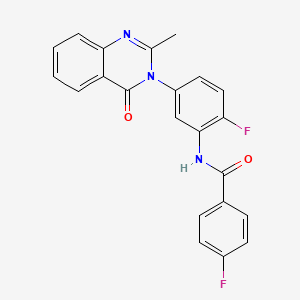![molecular formula C18H17N3O3S B2775269 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide CAS No. 886913-73-1](/img/structure/B2775269.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Toxicity Assessment
Computational and Pharmacological Evaluation : Research has shown the significance of 1,3,4-oxadiazole derivatives in pharmacology. A study focused on the computational and pharmacological potential of these derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that compounds with 1,3,4-oxadiazole cores exhibit diverse pharmacological activities, with specific derivatives showing moderate inhibitory effects across different assays, highlighting their potential in developing new therapeutic agents (Faheem, 2018).
Anticancer Activity
Design, Synthesis, and Evaluation : A study on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that most tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives demonstrating higher activities than the reference drug etoposide. This suggests the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Hirshfeld Surfaces and Biological Studies : Another study highlighted the synthesis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, examining their crystal structures and biological activities. These compounds showed good antibacterial and potent antioxidant activities, indicating their utility in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Antidiabetic Screening
In Vitro Antidiabetic Activity : The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety were characterized and evaluated for antidiabetic activity. These studies showcase the potential of 1,3,4-oxadiazole derivatives in managing diabetes, contributing to the development of new antidiabetic medications (Lalpara et al., 2021).
Material Science Applications
Extended Applicability in Polymeric Materials : Research on the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties illustrates the broader applicability of oxadiazole derivatives in creating color switchable materials. This highlights the integration of oxadiazole derivatives in material science, particularly in developing smart materials with potential applications in sensors and displays (Fleischmann et al., 2012).
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-9-5-6-13(12-15)17-20-21-18(24-17)19-16(22)10-11-23-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFCXKKXHXTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)

![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)



![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)



![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)
